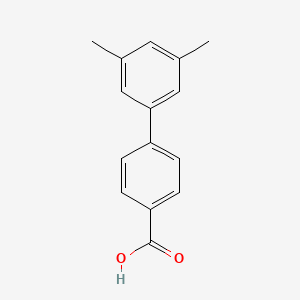

4-(3,5-dimethylphenyl)benzoic Acid

描述

4-(3,5-Dimethylphenyl)benzoic acid is a benzoic acid derivative featuring a 3,5-dimethylphenyl substituent at the para position of the aromatic ring. The compound’s molecular formula is C₁₅H₁₄O₂ (molecular weight: 242.27 g/mol), with the dimethylphenyl group contributing steric bulk and lipophilicity.

属性

IUPAC Name |

4-(3,5-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-7-11(2)9-14(8-10)12-3-5-13(6-4-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFDBZDLRABMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374414 | |

| Record name | 4-(3,5-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-92-8 | |

| Record name | 4-(3,5-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3,5-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between 3,5-dimethylphenylboronic acid and a halogenated benzoic acid derivative. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize impurities. The choice of solvents, catalysts, and purification techniques is crucial to ensure the quality and consistency of the final product.

化学反应分析

Types of Reactions

4-(3,5-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

科学研究应用

4-(3,5-Dimethylphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its aromatic nature allows it to interact with biological macromolecules.

Medicine: Research into potential pharmaceutical applications includes exploring its role as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism of action of 4-(3,5-dimethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aromatic ring and carboxylic acid group allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The following table compares key properties of 4-(3,5-dimethylphenyl)benzoic acid with its analogs:

Structural and Functional Analysis

Acidity :

- The 3,5-dimethylphenyl group in the target compound is electron-donating via inductive effects, slightly reducing acidity (estimated pKa ~4.8) compared to 4-hydroxybenzoic acid (pKa 4.48) .

- Methoxy and benzyloxy substituents (e.g., 4-methoxy-3,5-dimethylbenzoic acid) further decrease acidity due to stronger electron-donating effects .

Solubility and Lipophilicity :

- The bulky dimethylphenyl group in the target compound lowers water solubility but enhances solubility in organic solvents like DMSO.

- Benzyloxy derivatives (e.g., 4-benzyloxy-3,5-dimethylbenzoic acid) exhibit even higher lipophilicity, making them suitable for lipid-based formulations .

生物活性

4-(3,5-Dimethylphenyl)benzoic acid, a compound with the molecular formula and a molecular weight of approximately 226.275 g/mol, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzoic acid moiety substituted with a 3,5-dimethylphenyl group. This unique arrangement enhances its reactivity and potential biological activity. The compound's properties include:

- Molecular Formula :

- Molecular Weight : 226.275 g/mol

- Appearance : White to pale yellow crystalline solid

- Solubility : Soluble in organic solvents such as ethanol and acetone

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of benzoic acid can modulate inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit the activation of NF-κB, a key transcription factor involved in inflammation. This suggests that this compound may also possess anti-inflammatory properties.

Antimicrobial Activity

The compound's structural characteristics may contribute to antimicrobial efficacy. Related benzoic acid derivatives have demonstrated activity against various bacterial strains, indicating potential for development as antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Modifications to the phenyl group or the benzoic acid moiety can significantly alter biological effects.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial activity |

| Alteration of methyl groups | Enhanced antioxidant properties |

| Variation in chain length | Changes in solubility and bioavailability |

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various benzoic acid derivatives using DPPH radical scavenging assays. The results indicated that certain substitutions on the phenyl ring enhanced antioxidant activity significantly compared to unsubstituted benzoic acid derivatives.

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds similar to this compound inhibited TNF-alpha-induced NF-κB activation in human monocytic cells. This suggests potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Testing : A recent evaluation of several benzoic acid derivatives revealed that some exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support further investigation into the pharmacological potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。